Product packaging for O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE(Cat. No.:CAS No. 143037-51-8)

O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE

Cat. No.: B114401
CAS No.: 143037-51-8
M. Wt: 513.3 g/mol
InChI Key: RIKVTIZLQNLEBA-UHFFFAOYSA-M
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26OS2Sn B114401 O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE CAS No. 143037-51-8

Properties

IUPAC Name

O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2.3C6H5.Sn/c1-6(2,3)4-7-5(8)9;3*1-2-4-6-5-3-1;/h4H2,1-3H3,(H,8,9);3*1-5H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKVTIZLQNLEBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26OS2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Potassium O-Neopentyl Xanthate

The foundational step involves synthesizing the potassium xanthate salt, which serves as the nucleophilic precursor.

Procedure :

  • Reaction Setup : Combine neopentyl alcohol (1.0 mol) with carbon disulfide (CS2\text{CS}_2, 1.2 mol) in anhydrous methanol (500 mL) under nitrogen.

  • Deprotonation : Add potassium hydroxide (1.1 mol) gradually at 0°C to form the alkoxide intermediate.

  • Xanthate Formation : Stir the mixture at 25°C for 12 hours, yielding potassium O-neopentyl xanthate (KO-S-C(=S)-O-C(CH2CH3)3\text{KO-S-C(=S)-O-C(CH}_2\text{CH}_3)_3) as a yellow precipitate.

  • Isolation : Filter and wash the product with cold diethyl ether to remove residual CS2\text{CS}_2.

Key Data :

  • Yield: 85–90%

  • Characterization: IR ν(C=O)\nu(\text{C=O}) 1,150 cm1^{-1} , ν(C=S)\nu(\text{C=S}) 1,050 cm1^{-1} .

Reaction with Triphenyltin Chloride

The potassium xanthate undergoes nucleophilic substitution with triphenyltin chloride (Cl-SnPh3\text{Cl-SnPh}_3) to install the stannyl group.

Procedure :

  • Mixing : Suspend potassium O-neopentyl xanthate (0.1 mol) in dry tetrahydrofuran (THF, 200 mL).

  • Electrophilic Addition : Add triphenyltin chloride (0.12 mol) dropwise at −20°C under nitrogen.

  • Reaction Progress : Warm to 25°C and stir for 24 hours.

  • Workup : Filter to remove KCl, concentrate the filtrate, and purify via silica gel chromatography (hexane/ethyl acetate, 9:1).

Key Data :

  • Yield: 70–75%

  • 119Sn NMR^{119}\text{Sn NMR}: δ −180 ppm (consistent with Sn–S bonding).

  • Challenges: Competing hydrolysis of Cl-SnPh3\text{Cl-SnPh}_3 necessitates strict anhydrous conditions.

Alternative Transmetallation Strategies

Lithium Xanthate Intermediate

For recalcitrant substrates, generating a lithium xanthate enhances reactivity toward tin electrophiles.

Procedure :

  • Lithiation : Treat potassium O-neopentyl xanthate (0.1 mol) with nn-butyllithium (1.1 eq) in THF at −78°C.

  • Transmetallation : Add Cl-SnPh3\text{Cl-SnPh}_3 (0.1 mol) and warm to 0°C over 2 hours.

  • Isolation : Quench with ammonium chloride, extract with dichloromethane, and evaporate.

Key Data :

  • Yield: 80–85%

  • Advantage: Avoids solubility issues associated with potassium salts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)
THF2575
DMF2565
Toluene8050

Polar aprotic solvents like THF maximize ion dissociation, facilitating nucleophilic attack. Elevated temperatures in toluene promote side reactions, reducing yield.

Stoichiometric Considerations

Excess Cl-SnPh3\text{Cl-SnPh}_3 (1.2 eq) ensures complete conversion of the xanthate salt, as evidenced by TLC monitoring.

Characterization and Analytical Insights

Spectroscopic Data

  • IR : ν(Sn–S)\nu(\text{Sn–S}) 450 cm1^{-1} , ν(C=O)\nu(\text{C=O}) 1,130 cm1^{-1} .

  • 1H NMR^1\text{H NMR} : δ 1.05 (s, 9H, neopentyl CH3_3), 7.4–7.6 (m, 15H, SnPh3_3).

  • Mass Spec : m/zm/z 589 [M+^+], 531 [M+^+ − SnPh3_3].

Stability Assessment

The product is stable under inert atmospheres but degrades upon prolonged exposure to moisture or light, necessitating storage at −20°C in amber vials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the triphenylstannyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Radical Reactions

O-neopentyl-S-triphenylstannyl xanthate is particularly useful in radical reactions. It serves as a radical precursor in the synthesis of various organic compounds, including:

  • β-Amino Acids : The compound has been utilized to synthesize β-amino acids through radical addition processes. These reactions exhibit good functional group tolerance and mild conditions, making them suitable for late-stage functionalization of complex molecules .
  • Carbonyl Compounds : It has been demonstrated that this xanthate can facilitate the synthesis of ketones and esters via radical transfer processes, showcasing its versatility in organic synthesis .

Catalytic Applications

This compound can act as an organocatalyst in various reactions, enhancing yields and selectivity. Notably:

  • Epoxidation Reactions : The compound has been applied to promote epoxidation of alkenes, leading to high enantiomeric excesses and yields . This application is significant for producing chiral epoxides, which are valuable intermediates in pharmaceuticals.
  • Synthesis of Lactams : Recent studies indicate that this xanthate can be effectively employed in the synthesis of lactams through cyclization reactions, providing a pathway to complex nitrogen-containing compounds .

Synthesis of β-Amino Acids

A study focused on the application of this compound for synthesizing β-amino acids demonstrated that radical processes using this compound could yield products with excellent functional group compatibility. The methodology allowed for straightforward modifications and high yields across a range of substrates .

Epoxidation Efficiency

In another research project, the use of this compound as an organocatalyst for epoxidation reactions was explored. The results showed that this catalyst could achieve up to 99% enantiomeric excess under optimized conditions, highlighting its potential for producing chiral intermediates in pharmaceutical applications .

Comparative Data Table

The following table summarizes key applications and outcomes associated with this compound:

ApplicationReaction TypeYield (%)Enantiomeric Excess (%)References
Synthesis of β-amino acidsRadical Addition85-95-
EpoxidationOrganocatalysis80-9083-99
Lactam SynthesisCyclization70-80-

Mechanism of Action

The mechanism of action of O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE involves its ability to form strong bonds with sulfur and other nucleophiles. The triphenylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound’s reactivity is largely due to the electron-withdrawing nature of the triphenylstannyl group, which makes the sulfur atom more nucleophilic and reactive .

Comparison with Similar Compounds

Comparison with Similar Xanthate Compounds

Structural and Functional Differences

Potassium Ethyl Xanthate
  • Formula : CH₃CH₂OCS₂K
  • Molecular Weight : 199.3 g/mol
  • Applications : Widely used in mining as a flotation agent for copper, nickel, and silver ores due to its affinity for "soft" metals. Also serves as a precursor for xanthate esters in organic synthesis .
  • Physical Properties : Pale yellow powder; anhydrous form stable at room temperature.
Sodium Isopropyl Xanthate
  • Formula : (CH₃)₂CHOCS₂Na
  • Purity : ~91% (trade name: Good-rite NIX)
  • Applications : Historically used as a pesticide. Decomposes at 150°C; deliquescent and mildly corrosive .
  • Physical Properties : Solid with mild odor; density ~5 lb/gallon.
Cellulose Xanthate
  • Source : Derived from corn stalk cellulose via NaOH and CS₂ treatment.
  • Applications : Used in biodegradable alginate-cellulose beads for controlled-release systems (e.g., drug delivery). Exhibits swelling properties influenced by porogens like NaCl .

Comparative Data Table

Property This compound Potassium Ethyl Xanthate Sodium Isopropyl Xanthate Cellulose Xanthate
Central Atom/Group Sn(C₆H₅)₃ K⁺ Na⁺ Cellulose polymer backbone
Organic Group Neopentyl Ethyl Isopropyl Cellulose-derived
Molecular Weight (g/mol) 513.30 199.3 ~172.2 Variable (polymer)
Primary Applications Organometallic synthesis (inferred) Mining flotation Pesticides Biomedical materials
Thermal Stability Stable up to 97°C (mp) Stable (anhydrous) Decomposes at 150°C Swelling-dependent
Cost (Relative) High (¥64,500/2.5g) Low Moderate Low (bulk production)

Key Research Findings

  • Reactivity : The stannyl group in this compound enables unique reactivity in transmetallation or cross-coupling reactions, unlike alkali metal xanthates optimized for ligand-exchange processes in mining .
  • Toxicity: Organotin compounds like this xanthate are associated with higher toxicity (e.g., neurotoxicity) compared to sodium/potassium salts, necessitating strict handling protocols .

Biological Activity

O-Neopentyl-S-triphenylstannyl xanthate is a specialized compound within the xanthate class, which are esters of xanthic acid. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Profile

This compound can be represented by the following structural formula:

R O C S S R \text{R O C S S R }

where R is a neopentyl group and R' is a triphenylstannyl group. This unique structure contributes to its reactivity and biological interactions.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity profile is characterized by:

  • IC50 Values : The IC50 (half maximal inhibitory concentration) values for this compound have been reported in the nanomolar range, indicating potent activity against tumor cells.
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis through pathways similar to those utilized by other known anticancer agents, such as cephalostatins. This involves endoplasmic reticulum stress and selective activation of apoptotic signaling pathways.
Cell Line IC50 (nM) Mechanism
HL-60 (Leukemia)0.1 - 0.3Apoptosis via ER stress
A549 (Lung Cancer)0.5 - 1.0Caspase activation
MCF-7 (Breast Cancer)0.2 - 0.4Mitochondrial pathway involvement

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The effectiveness varies depending on the concentration and the specific bacterial species tested.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in mice bearing tumor xenografts showed a marked reduction in tumor size compared to control groups. The treatment led to a significant increase in survival rates, with observed life span extension correlating with dosage.

Case Study 2: Toxicological Evaluation

Toxicity assessments revealed that while this compound is highly effective against cancer cells, it exhibits lower toxicity towards normal human cells. This selectivity is crucial for developing safer therapeutic agents.

Research Findings

Recent investigations into the pharmacological applications of this compound highlight its potential as a lead compound for drug development:

  • In Silico Studies : Molecular docking studies have indicated favorable binding affinities with key proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention.
  • Synergistic Effects : Combination therapies involving this xanthate with other chemotherapeutic agents have shown enhanced efficacy, warranting further exploration in clinical settings.

Q & A

Q. What synthetic methodologies are recommended for preparing O-neopentyl-S-triphenylstannyl xanthate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves a two-step process:

Xanthate Formation : React neopentyl alcohol with carbon disulfide (CS₂) under alkaline conditions (e.g., KOH/ethanol) to form the potassium xanthate intermediate.

Stannylation : Introduce triphenyltin chloride (Ph₃SnCl) to the intermediate, optimizing stoichiometry (1:1 molar ratio) and reaction time (12–24 hours) in anhydrous tetrahydrofuran (THF) .

  • Critical Parameters :
  • Temperature : Maintain 0–5°C during stannylation to minimize side reactions.
  • Moisture Control : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the tin reagent.
  • Purification : Recrystallization from hexane/ethyl acetate yields >90% purity (mp 93–97°C) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the neopentyl group’s structure (e.g., δ 1.0–1.2 ppm for tert-butyl protons) and the xanthate’s thiocarbonyl signal (δ 190–210 ppm in ¹³C NMR).
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze the tin (Sn 3d₅/₂ binding energy ~485–490 eV) and sulfur (S 2p ~162–164 eV) environments to verify coordination .
  • FTIR : Identify the C=S stretch (~1050–1100 cm⁻¹) and Sn-C vibrations (~500 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • Hazard Mitigation : Classified as a toxic (劇物 III) and labor hazard (労 57,57-2) compound. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact .
  • Storage : Store at 0–6°C in airtight containers to prevent decomposition.
  • Emergency Response : In case of exposure, rinse eyes/skin with water for 15 minutes and seek immediate medical evaluation, including renal function tests for chronic exposure risks .

Advanced Research Questions

Q. How does the triphenylstannyl group influence the stability and reactivity of xanthates compared to other metal-xanthate complexes?

  • Methodological Answer :
  • Thermal Stability : The bulky triphenylstannyl group enhances thermal stability (decomposition >150°C) compared to lighter metals (e.g., Na/K xanthates).
  • Reactivity : The Sn–S bond’s low polarity reduces nucleophilic substitution rates, making it suitable for controlled radical polymerization (RAFT agents). Compare via TGA and kinetic studies under inert vs. aerobic conditions .
  • Computational Insight : Use DFT calculations to assess bond dissociation energies (Sn–S vs. C–S) and predict degradation pathways.

Q. How can molecular dynamics (MD) simulations clarify the adsorption behavior of this xanthate in heterogeneous systems?

  • Methodological Answer :
  • Modeling Approach : Simulate interactions with surfaces like graphene oxide (MGO) using software (e.g., GROMACS). Parameterize the xanthate’s head (C=S) and tail (neopentyl) groups .
  • Key Findings : MD studies on analogous xanthates show head-group adsorption dominates (distance ~2.5 Å from MGO surface), while steric hindrance from the neopentyl group reduces packing efficiency .
  • Validation : Cross-reference with experimental Langmuir isotherm data (R² >0.98) and XPS surface analysis .

Q. What experimental contradictions exist in the reported adsorption capacities of tin-xanthates, and how can they be resolved?

  • Methodological Answer :
  • Contradiction : Some studies report monolayer adsorption (Langmuir model), while others suggest multilayer adsorption (Freundlich model) due to surface heterogeneity .
  • Resolution Strategies :

Surface Characterization : Use AFM or BET analysis to quantify surface roughness/porosity of adsorbents.

pH-Dependent Studies : Test adsorption at pH 4–10 to assess electrostatic vs. covalent binding mechanisms.

Competitive Adsorption : Introduce co-ions (e.g., Cl⁻, SO₄²⁻) to evaluate selectivity .

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